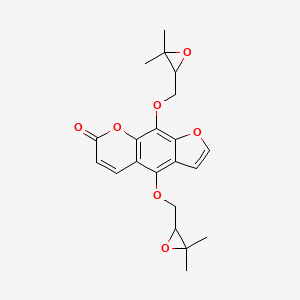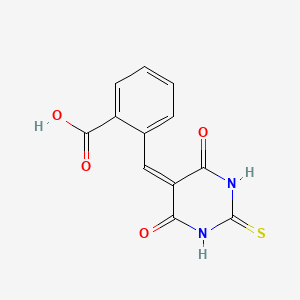
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- is a complex organic compound with significant importance in various scientific fields. This compound is an aromatic carboxylic acid derivative, known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- typically involves the oxidation of o-xylene with nitric acid . This process yields o-Toluic acid, which can then be further modified to introduce the alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene) group through a series of complex organic reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the aromatic ring under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
Scientific Research Applications
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
p-Toluic acid: An isomer of o-Toluic acid with similar properties but different structural arrangement.
m-Toluic acid: Another isomer with distinct chemical behavior.
Benzoic acid: A simpler aromatic carboxylic acid with comparable reactivity.
Uniqueness
What sets o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- apart is its unique structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
| 73909-20-3 | |
Molecular Formula |
C12H8N2O4S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19) |
InChI Key |
WHZCXTOAZVYXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/no-structure.png)



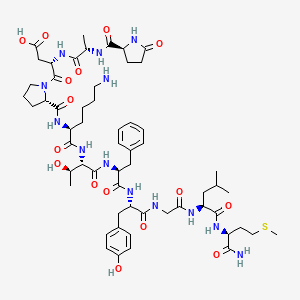
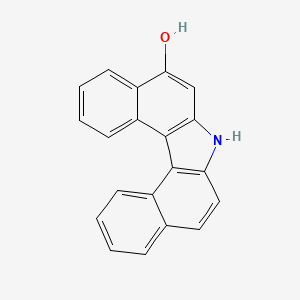
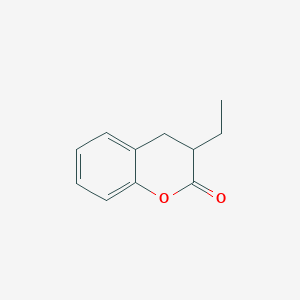
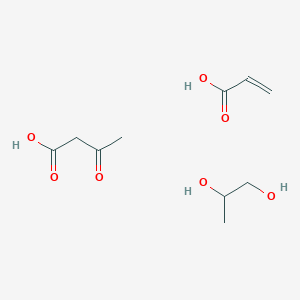
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)

